molecular formula C12H11NO4 B14680295 Benzonitrile, 4-[bis(acetyloxy)methyl]- CAS No. 36735-42-9

Benzonitrile, 4-[bis(acetyloxy)methyl]-

Cat. No.: B14680295
CAS No.: 36735-42-9
M. Wt: 233.22 g/mol
InChI Key: KWXXFQPCYCMTNN-UHFFFAOYSA-N
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Description

Benzonitrile derivatives are versatile intermediates in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The compound Benzonitrile, 4-[bis(acetyloxy)methyl]- features a benzonitrile core substituted at the para position with a bis(acetyloxy)methyl group. This structure introduces ester functionalities that enhance solubility and reactivity, making it valuable for applications such as drug synthesis and epoxy curing agents .

Properties

CAS No.

36735-42-9

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

[acetyloxy-(4-cyanophenyl)methyl] acetate

InChI

InChI=1S/C12H11NO4/c1-8(14)16-12(17-9(2)15)11-5-3-10(7-13)4-6-11/h3-6,12H,1-2H3

InChI Key

KWXXFQPCYCMTNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=C(C=C1)C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[bis(acetyloxy)methyl]- typically involves the reaction of benzonitrile with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:

    Starting Material: Benzonitrile

    Reagent: Acetic anhydride

    Catalyst: Acid catalyst (e.g., sulfuric acid)

    Reaction Conditions: Elevated temperature (around 80-100°C), inert atmosphere (e.g., nitrogen)

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 4-[bis(acetyloxy)methyl]- may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[bis(acetyloxy)methyl]- undergoes various chemical reactions, including:

    Hydrolysis: The acetyloxy groups can be hydrolyzed to form the corresponding hydroxyl groups.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyloxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Reduction: Reducing agents (e.g., lithium aluminum hydride)

    Substitution: Nucleophiles (e.g., amines, alcohols)

Major Products Formed

    Hydrolysis: Formation of 4-hydroxybenzonitrile

    Reduction: Formation of 4-aminobenzonitrile

    Substitution: Formation of various substituted benzonitrile derivatives

Scientific Research Applications

Benzonitrile, 4-[bis(acetyloxy)methyl]- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor to pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzonitrile, 4-[bis(acetyloxy)methyl]- involves its interaction with specific molecular targets The acetyloxy groups can undergo hydrolysis to release acetic acid, which may participate in further chemical reactions The nitrile group can interact with nucleophiles, leading to the formation of various derivatives

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The bis(acetyloxy)methyl group distinguishes 4-[bis(acetyloxy)methyl]benzonitrile from other benzonitrile derivatives. Below is a comparative analysis with key analogs:

Table 1: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Properties/Applications Hazards (GHS Classification)
Benzonitrile, 4-[bis(acetyloxy)methyl]- Not explicitly provided ~265 (estimated) Bis(acetyloxy)methyl Pharmaceutical intermediate, epoxy curing Not available
Benzonitrile, 4-[[(2-methylhexyl)oxy]methyl]- C15H21NO 231.33 Alkoxymethyl Laboratory chemical, synthesis intermediate H302, H315, H319, H335
4-(Pyridin-4-ylcarbonyl)benzonitrile (2k) C15H14NO3 256.10 Pyridinylcarbonyl Oxidation product, synthetic intermediate Melting point: 64–66°C
Benzonitrile, 2-[[4-[[2-(acetyloxy)ethyl]butylamino]-2-methylphenyl]azo]-3-bromo-5-nitro- C23H26BrN5O3 540.40 Azo-linked acetyloxyethyl Dye intermediate, specialized synthesis Not available
Key Observations:
  • Substituent Influence : The bis(acetyloxy)methyl group likely increases polarity and hydrolytic susceptibility compared to alkoxymethyl (e.g., 4-[[(2-methylhexyl)oxy]methyl]benzonitrile) or pyridinylcarbonyl substituents. This enhances solubility in polar solvents but may reduce stability under acidic/basic conditions .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structure and purity of Benzonitrile, 4-[bis(acetyloxy)methyl]-?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., nitrile C≡N stretch ~2240 cm⁻¹, acetyloxy C=O ~1740 cm⁻¹) by comparing to reference spectra of structurally similar benzonitrile derivatives .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to resolve the acetyloxy methyl groups (δ ~2.0–2.3 ppm for CH3_3COO) and nitrile substitution patterns. Cross-validate with DEPT-135 for quaternary carbon assignments .
  • Mass Spectrometry : Confirm molecular weight via high-resolution MS (HRMS) and observe fragmentation patterns (e.g., loss of acetyl groups) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing by growing single crystals in polar aprotic solvents (e.g., acetonitrile) .

Q. What protocols ensure safe handling and storage of this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact. Work under a fume hood to avoid inhalation of vapors, as benzonitrile derivatives may release irritants (e.g., HCN under extreme conditions) .
  • Storage : Keep in a tightly sealed container under inert gas (N2_2 or Ar) at 2–8°C. Avoid exposure to moisture, acids, or bases to prevent hydrolysis of acetyloxy groups .
  • Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze nitrile groups into less toxic carboxylates .

Q. How can researchers synthesize Benzonitrile, 4-[bis(acetyloxy)methyl]- and validate its intermediates?

  • Methodological Answer :

  • Synthetic Route :

Start with 4-(hydroxymethyl)benzonitrile.

Protect hydroxyl groups via acetylation using acetic anhydride and a catalyst (e.g., DMAP or H2_2SO4_4) .

  • Intermediate Validation :
  • Monitor reaction progress by TLC (silica gel, ethyl acetate/hexane eluent).
  • Confirm intermediate structures using 1^1H NMR to track acetyl group incorporation (δ ~2.0 ppm) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved for this compound?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments at elevated temperatures to assess dynamic effects (e.g., hindered rotation of acetyloxy groups) .
  • 2D NMR Techniques : Use HSQC and HMBC to correlate ambiguous proton and carbon signals, resolving overlaps from aromatic or acetyloxy protons .
  • Computational Modeling : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian or ORCA software) to validate assignments .

Q. What mechanistic insights govern the hydrolysis of acetyloxy groups under acidic vs. basic conditions?

  • Methodological Answer :

  • Kinetic Studies :
  • Acidic Hydrolysis (pH < 3) : Monitor via HPLC for gradual formation of 4-(hydroxymethyl)benzonitrile and acetic acid. Use Arrhenius plots to determine activation energy .
  • Basic Hydrolysis (pH > 10) : Track rapid deacetylation via pH-stat titration. Note potential side reactions (e.g., nitrile hydrolysis to amides/carboxylic acids under strong bases) .
  • Isotope Labeling : Use 18^{18}O-labeled water to trace oxygen incorporation in hydrolysis products via MS .

Q. How can this compound be utilized in cross-coupling reactions to synthesize complex heterocycles?

  • Methodological Answer :

  • Buchwald-Hartwig Amination : React with aryl halides and Pd catalysts to introduce nitrogen-containing substituents. Optimize ligand choice (e.g., XPhos) for regioselectivity .
  • Cyano Group Functionalization : Convert nitrile to tetrazole via [3+2] cycloaddition with NaN3_3 under acidic conditions. Validate product purity by 15^{15}N NMR .
  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl derivatives to generate triazole-linked hybrids .

Notes on Data Reliability

  • Safety protocols and analytical methodologies are extrapolated from structurally related benzonitrile derivatives .

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